N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide chemical structure and molecular weight
N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide chemical structure and molecular weight
An In-depth Technical Guide to N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide
This guide provides a detailed overview of the chemical structure, molecular weight, and proposed synthesis of N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the synthesis and characterization of novel heterocyclic compounds.
Introduction: The Significance of Benzamide and Isoindoline Scaffolds
Benzamides are a critical class of organic compounds, with a carboxamido group attached to a benzene ring. This structural motif is present in a wide array of pharmaceuticals, exhibiting diverse biological activities, including antiemetic, antipsychotic, and gastroprokinetic effects. Similarly, the isoindoline core is a key heterocyclic scaffold found in various biologically active molecules. The fusion of these two pharmacophores in N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide presents a molecule of significant interest for the exploration of new therapeutic agents. This guide will delve into the fundamental chemical properties of this compound and provide a theoretical framework for its synthesis and characterization.
Chemical Structure and Molecular Properties
The chemical identity of N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide is defined by a benzamide moiety attached to the 5-position of a 2-methyl-substituted isoindoline ring.
Chemical Structure
The structure of N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide can be visualized as follows:
Caption: Chemical structure of N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide.
Molecular Formula and Weight
Based on the chemical structure, the molecular formula and molecular weight have been calculated and are presented in the table below.
| Property | Value |
| Molecular Formula | C₁₆H₁₆N₂O |
| Molecular Weight | 252.31 g/mol |
| IUPAC Name | N-(2-methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide |
Proposed Synthesis Protocol
A robust and widely applicable method for the synthesis of benzamides is the acylation of an amine with a benzoyl derivative. A plausible synthetic route for N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide is outlined below. This protocol is based on well-established chemical principles for amide bond formation.[1]
Caption: Proposed synthetic workflow for N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide.
Experimental Procedure
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Preparation of Reactants:
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Dissolve 5-amino-2-methyl-2,3-dihydro-1H-isoindole (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Add a non-nucleophilic base, such as triethylamine (1.2 equivalents) or pyridine, to the solution to act as an acid scavenger.
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Acylation Reaction:
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Cool the reaction mixture to 0 °C in an ice bath.
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Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.
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Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
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Work-up and Purification:
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Upon completion, quench the reaction with the addition of water.
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Separate the organic layer and wash sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide.
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Physicochemical Properties and Characterization
| Property | Expected Value |
| Physical State | Solid at room temperature |
| Solubility | Likely soluble in common organic solvents (e.g., DCM, ethyl acetate, DMSO) and poorly soluble in water. |
| Melting Point | Expected to be a crystalline solid with a defined melting point. |
Expected Spectroscopic Data
The following are the anticipated spectroscopic signatures for the verification of the structure of N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzamide and isoindoline rings, a singlet for the N-methyl group, and singlets or multiplets for the methylene protons of the isoindoline ring. The amide N-H proton will likely appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum should display characteristic peaks for the carbonyl carbon of the amide, as well as for the aromatic and aliphatic carbons present in the molecule.
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Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a strong absorption band for the C=O stretch of the amide group (typically around 1650 cm⁻¹) and a band for the N-H stretch (around 3300 cm⁻¹).
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 252.31).
Potential Applications and Future Directions
The structural combination of the benzamide and isoindoline moieties suggests that N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide could be a valuable scaffold for the development of novel therapeutic agents. Many benzamide-containing drugs target G-protein coupled receptors, and isoindoline derivatives have been investigated for a range of biological activities. Future research could focus on the synthesis of a library of analogs based on this core structure and their subsequent screening for biological activity against various targets in areas such as oncology, neuroscience, and infectious diseases.
Conclusion
This technical guide has provided a comprehensive overview of the chemical structure, molecular weight, and a proposed synthetic pathway for N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide. While experimental data for this specific molecule is limited, the information presented herein, based on established chemical principles, offers a solid foundation for researchers and scientists to synthesize, characterize, and explore the potential applications of this interesting heterocyclic compound.
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